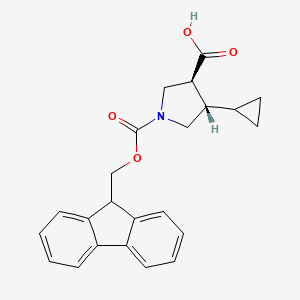![molecular formula C20H18N2O5S2 B2860707 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide CAS No. 2097867-24-6](/img/structure/B2860707.png)
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a 2,3-dihydro-1,4-benzodioxin-6-yl group, which is a common moiety in many bioactive compounds . It also contains a bis(thiophen-2-yl)ethyl group, which is a common structure in organic electronics due to its good charge transport properties.
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the benzodioxin and the thiophene rings, which could result in interesting electronic properties. The presence of the hydroxy group could also introduce hydrogen bonding, affecting the compound’s solubility and intermolecular interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The conjugated system could result in a relatively low band gap, making it potentially useful in organic electronics. The hydroxy group could affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Electrochromic Materials
Compounds incorporating thiophene units, similar to those found in the target compound, have been extensively studied for their electrochromic properties. Aydın and Kaya (2013) synthesized novel copolymers containing carbazole and thiophene units, investigating their electrochromic properties. These materials exhibit significant potential for application in smart windows, displays, and other electrochromic devices due to their ability to change color in response to electrical stimulation (Aydın & Kaya, 2013).
Anticancer Activity
Compounds with structures analogous to the target molecule have demonstrated anticancer activity. Nammalwar et al. (2010) outlined the synthesis of a major metabolite of a compound showing strong anticancer activity, indicating the potential for structural analogs to act as active agents in cancer treatment. This suggests that compounds with similar structural features could be explored for their anticancer properties (Nammalwar et al., 2010).
Cognitive Enhancers
Thiophene derivatives, akin to the structural components of the target compound, have been evaluated for neuroprotective and cognitive-enhancing effects. Phuagphong et al. (2004) investigated T-588, a cognitive enhancer, and its protective effects against cytotoxicity in cultured astrocytes, suggesting the potential of thiophene-containing compounds in developing treatments for neurodegenerative diseases and cognitive disorders (Phuagphong et al., 2004).
Polymer Solar Cells
Conjugated polyelectrolytes containing thiophene units have shown promise in enhancing the performance of polymer solar cells. Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte for use as an electron transport layer in polymer solar cells, demonstrating the role of thiophene derivatives in improving device efficiency and stability (Hu et al., 2015).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use in organic electronics, its mechanism of action would involve charge transport through the conjugated system.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c23-18(19(24)22-13-5-6-14-15(11-13)27-8-7-26-14)21-12-20(25,16-3-1-9-28-16)17-4-2-10-29-17/h1-6,9-11,25H,7-8,12H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYWQHTZYAQZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
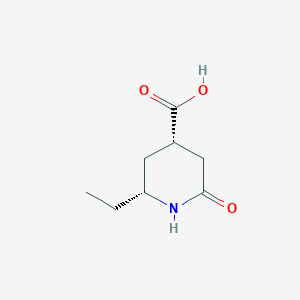
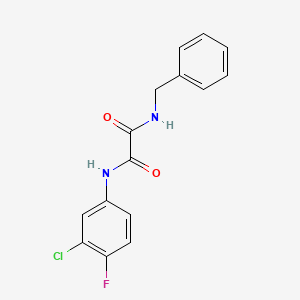
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2860627.png)
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2860628.png)
![N-[(4-methoxyphenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2860631.png)
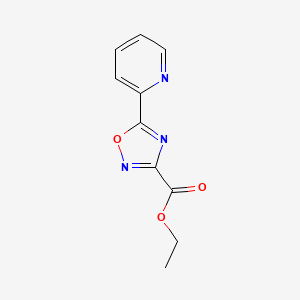


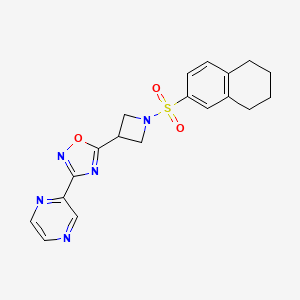
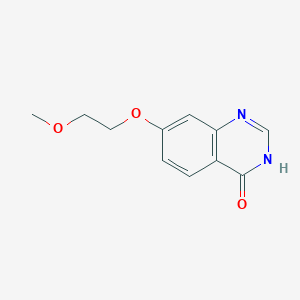
![Methyl 2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2860639.png)

